2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pentylthio)oxazole

Description

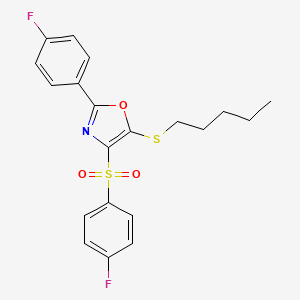

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pentylthio)oxazole is a heterocyclic oxazole derivative featuring a 4-fluorophenyl group at position 2, a 4-fluorophenylsulfonyl group at position 4, and a pentylthio substituent at position 3. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers rigidity and electronic diversity.

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO3S2/c1-2-3-4-13-27-20-19(28(24,25)17-11-9-16(22)10-12-17)23-18(26-20)14-5-7-15(21)8-6-14/h5-12H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMBKXYQDJGNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pentylthio)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 447.5 g/mol. The compound features a sulfonyl group, which is known to enhance biological activity in various chemical classes.

Analgesic Activity

Research indicates that oxazole derivatives exhibit significant analgesic properties. In a study on related oxazol-5(4H)-ones, compounds were evaluated for their analgesic effects using the writhing test and hot plate test. The results showed that certain derivatives effectively reduced pain responses, suggesting that the oxazole framework can be a promising scaffold for analgesic drug development .

Anti-inflammatory Properties

The sulfone moiety present in the compound is associated with anti-inflammatory activities. Compounds containing this functional group have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. A study indicated that oxazole derivatives could potentially modulate COX-2 activity, leading to reduced inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the oxazole ring and the sulfonyl group significantly influence biological activity. For instance, variations in substituents on the phenyl rings can alter binding affinity and efficacy at biological targets. A systematic approach to synthesizing and testing these derivatives has yielded insights into optimizing their pharmacological profiles .

Case Study 1: Analgesic Testing

In one study, a series of oxazol-5(4H)-one derivatives were synthesized and tested for analgesic activity. The most active compound demonstrated an EC50 value of 270 nM in human colorectal cells, indicating potent activity against pain-related pathways. The study also highlighted minimal acute toxicity, supporting the safety profile of these compounds for further development .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of sulfone-containing oxazoles. Researchers performed molecular docking simulations to predict interactions with COX-2. The results suggested that specific structural features enhance binding affinity, providing a rationale for their observed anti-inflammatory effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H19F2N3O4S |

| Molecular Weight | 447.5 g/mol |

| Analgesic EC50 | 270 nM |

| Toxicity (LD50) | Non-lethal at tested doses |

| COX-2 Inhibition Potential | High affinity predicted |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several sulfonyl- and fluorophenyl-containing heterocycles. Key comparisons include:

- Substituent Impact: Sulfonyl Groups: The 4-fluorophenylsulfonyl group in the target compound may enhance electronic withdrawal, stabilizing negative charges and influencing binding to enzymatic targets (e.g., cyclooxygenases or bacterial proteins). Shorter chains (e.g., methyl) reduce lipophilicity but increase metabolic stability. Halogen Effects: Fluorine atoms at the 4-position of phenyl rings improve metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation.

Crystallographic and Physicochemical Properties

- Crystal Packing : While the target compound lacks reported crystallographic data, isostructural analogs (e.g., compounds 4 and 5 in ) exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. Fluorophenyl groups often adopt perpendicular orientations relative to the heterocyclic core, minimizing steric clashes.

- Melting Points : Sulfonyl-oxazoles typically show melting points >150°C due to strong intermolecular dipole-dipole interactions. For example, analogs in melt between 132–230°C.

Limitations and Contradictions

- Halogen Substitution : While –2 shows chloro- and bromo-substituted thiazoles are isostructural, fluorinated analogs may exhibit divergent packing due to smaller van der Waals radii and stronger C–F···π interactions.

- Bioactivity Variability : Sulfonyl-triazoles () show lower antimicrobial activity than oxadiazoles, highlighting core heterocycle dependence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.